4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid 4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1047653-43-9
VCID: VC20458735
InChI: InChI=1S/C13H17NO4/c1-17-11-4-3-8(5-12(11)18-2)9-6-14-7-10(9)13(15)16/h3-5,9-10,14H,6-7H2,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol

4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid

CAS No.: 1047653-43-9

Cat. No.: VC20458735

Molecular Formula: C13H17NO4

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid - 1047653-43-9

Specification

CAS No. 1047653-43-9
Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
IUPAC Name 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C13H17NO4/c1-17-11-4-3-8(5-12(11)18-2)9-6-14-7-10(9)13(15)16/h3-5,9-10,14H,6-7H2,1-2H3,(H,15,16)
Standard InChI Key ZBPIXKKRVLZQIU-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2CNCC2C(=O)O)OC

Introduction

Chemical Structure and Physical Properties

Structural Characteristics

4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid (CAS: 1047653-43-9) is a pyrrolidine derivative featuring a carboxylic acid group at position 3 and a 3,4-dimethoxyphenyl substituent at position 4 of the pyrrolidine ring. The molecular formula is C₁₃H₁₇NO₄, with a molar mass of 251.28 g/mol. The IUPAC name is 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid, and its stereochemistry is often controlled during synthesis to yield the (3S,4R)-enantiomer, which is critical for biological activity.

Physicochemical Properties

Key physical properties include:

PropertyValueSource
Density1.205 ± 0.06 g/cm³ (predicted)
Boiling Point491.8 ± 45.0 °C (predicted)
pKa4.28 ± 0.40 (predicted)
SolubilityModerate in polar solvents

The compound’s solubility profile is influenced by its polar carboxylic acid group and hydrophobic aromatic ring, making it suitable for reactions in solvents like methanol or dichloromethane.

Synthesis and Manufacturing

Laboratory Synthesis

The synthesis typically begins with 3,4-dimethoxybenzaldehyde and L-proline as starting materials. A reductive amination step forms the pyrrolidine backbone, followed by cyclization and functional group modifications to introduce the carboxylic acid moiety. Key steps include:

  • Reductive Amination: 3,4-Dimethoxybenzaldehyde reacts with an amine precursor (e.g., proline derivatives) under hydrogenation conditions to form the pyrrolidine ring.

  • Carboxylic Acid Introduction: Oxidation or hydrolysis of intermediate esters yields the final carboxylic acid group.

  • Stereochemical Control: Chiral catalysts or resolution techniques are employed to isolate the (3S,4R)-enantiomer, which is often the biologically active form.

Industrial Production

Scaled-up synthesis involves continuous flow reactors to optimize yield and purity. For example, VulcanChem’s production process emphasizes temperature control (50–80°C) and catalytic hydrogenation using palladium on carbon to achieve >90% purity.

Applications in Medicinal Chemistry and Research

Drug Discovery Intermediate

The compound serves as a building block for synthesizing analogs targeting neurological and cardiovascular diseases. Its pyrrolidine core mimics natural amino acids, enabling integration into peptide-like structures. For instance, derivatives have been explored as:

  • Calcium Channel Modulators: Analogous to verapamil derivatives, which exhibit cardioprotective effects through calcium-channel blocking and antioxidant activity .

  • Enzyme Inhibitors: The carboxylic acid group facilitates interactions with enzyme active sites, particularly in cyclooxygenase (COX) and acetylcholinesterase (AChE) systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator